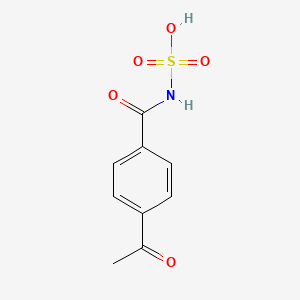
(4-Acetylbenzoyl)sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetylbenzoyl)sulfamic acid is an organic compound with the molecular formula C9H9NO4S It is a derivative of sulfamic acid, where the sulfamic acid group is attached to a benzoyl group substituted with an acetyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylbenzoyl)sulfamic acid typically involves the reaction of 4-acetylbenzoic acid with sulfamic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve efficiency. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
(4-Acetylbenzoyl)sulfamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the benzoyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives.
科学的研究の応用
(4-Acetylbenzoyl)sulfamic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4-Acetylbenzoyl)sulfamic acid exerts its effects involves interactions with specific molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with various biomolecules, while the benzoyl and acetyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoylsulfamic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.
Acetylsulfamic acid: Lacks the benzoyl group, resulting in different applications and biological activities.
Sulfanilic acid: Contains an amino group instead of the acetyl group, leading to distinct chemical behavior.
Uniqueness
(4-Acetylbenzoyl)sulfamic acid is unique due to the presence of both the acetyl and benzoyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
89782-99-0 |
|---|---|
分子式 |
C9H9NO5S |
分子量 |
243.24 g/mol |
IUPAC名 |
(4-acetylbenzoyl)sulfamic acid |
InChI |
InChI=1S/C9H9NO5S/c1-6(11)7-2-4-8(5-3-7)9(12)10-16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15) |
InChIキー |
OZJLSUBMKPVQRF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
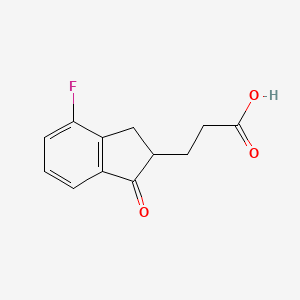
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
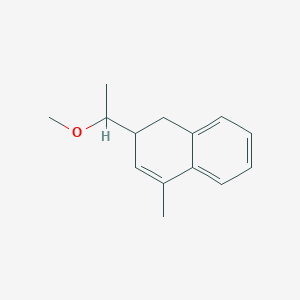
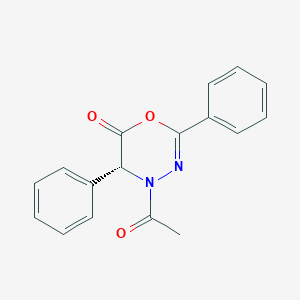

![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)

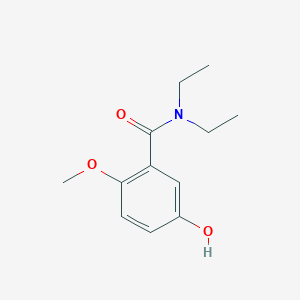
![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
